molecular formula C12H11N5O2S B2969317 5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034560-29-5

5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2969317
CAS No.: 2034560-29-5
M. Wt: 289.31
InChI Key: BLANZVKXGBXPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide features a heterocyclic architecture comprising three distinct moieties:

  • A carboxamide linker bridging the isoxazole to a methylene group.
  • A 1,2,3-triazole ring substituted at position 1 with a thiophen-2-yl group, introducing sulfur-mediated π-stacking and hydrophobic interactions.

Properties

IUPAC Name

5-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-8-5-10(15-19-8)12(18)13-6-9-7-17(16-14-9)11-3-2-4-20-11/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANZVKXGBXPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Key structural analogues differ in their heterocyclic cores, substituents, or linker groups, which influence electronic properties, solubility, and bioactivity:

a) 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()
  • Structural Difference : Replaces the triazole-thiophene moiety with a thiazole ring.
  • Crystallographic data () confirm planar geometries conducive to stacking interactions.
b) 1,3,4-Thiadiazole and Thiazole Derivatives ()
  • Thiadiazole derivative 9b : Exhibited IC50 = 2.94 µM against HepG2 cells.
  • Thiazole derivative 12a : Superior activity (IC50 = 1.19 µM for HepG2; 3.4 µM for MCF-7), suggesting thiazole’s efficacy over thiadiazole in cytotoxicity.
  • Key Contrast : The main compound’s isoxazole-thiophene-triazole system may balance lipophilicity and polarity differently, affecting membrane permeability.
c) BJ53033 ()
  • Structural Difference : Substitutes isoxazole with a pyridine ring.
  • Implications: Pyridine’s basic nitrogen could alter solubility and metabolic stability compared to isoxazole’s oxygen-rich, non-basic core.
d) N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide ()
  • Structural Difference : Replaces thiophene with a polar acetamidophenyl group.
  • Implications : Increased hydrophilicity may enhance aqueous solubility but reduce blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.